molecular formula C5H2Cl2F2N2 B063009 2,5-Dichloro-3,6-difluoropyridin-4-amine CAS No. 189281-60-5

2,5-Dichloro-3,6-difluoropyridin-4-amine

Cat. No. B063009
M. Wt: 198.98 g/mol
InChI Key: FVRWYMWUPLJQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-3,6-difluoropyridin-4-amine, commonly known as DCDP, is an organic compound that has gained significant interest in the scientific community due to its potential applications in drug development. DCDP is a pyridine derivative that has two chlorine atoms and two fluorine atoms attached to it. This compound has shown promising results in various scientific research studies, which have led to its increasing use in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of DCDP is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. DCDP has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells in the body.

Biochemical And Physiological Effects

DCDP has been found to have several biochemical and physiological effects on the body. In vitro studies have shown that DCDP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DCDP has also been found to have anti-inflammatory and anti-bacterial properties, which could be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of DCDP is its potent anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. DCDP also has anti-inflammatory and anti-bacterial properties, which could be useful in the development of new antibiotics. However, one of the limitations of DCDP is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of DCDP. One of the main areas of focus is the development of new anti-cancer drugs based on the structure and properties of DCDP. Another area of focus is the development of new antibiotics that can overcome the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of DCDP and its potential applications in other areas of medicine.
Conclusion
In conclusion, DCDP is an organic compound that has shown promising results in various scientific research studies. This compound has anti-cancer, anti-inflammatory, and anti-bacterial properties, which make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of DCDP and its potential applications in other areas of medicine.

Scientific Research Applications

DCDP has been the subject of numerous scientific research studies due to its potential applications in drug development. Several studies have shown that DCDP has anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. DCDP has also been found to have anti-inflammatory and anti-bacterial properties, which could be useful in the development of new antibiotics.

properties

CAS RN

189281-60-5

Product Name

2,5-Dichloro-3,6-difluoropyridin-4-amine

Molecular Formula

C5H2Cl2F2N2

Molecular Weight

198.98 g/mol

IUPAC Name

2,5-dichloro-3,6-difluoropyridin-4-amine

InChI

InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(8)4(7)11-5(1)9/h(H2,10,11)

InChI Key

FVRWYMWUPLJQQY-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)F)Cl)F)N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)Cl)F)N

synonyms

4-Pyridinamine,2,5-dichloro-3,6-difluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 100 ml chloroform and 40 ml methanol was added 16.2 g of N-(2,5-dichloro-3,6-difluoropyridine-4-yl)phthalimide together with 20 ml of 25% aqueous solution of ammonia, and the mixture was stirred at room temperature for 30 minutes. The solution was concentrated under reduced pressure, and after adding 150 ml of chloroform to the residue, the mixture was washed with 20 ml of 15% aqueous solution of ammonia, and then, with 10 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 4.55 g of the title compound as a colorless powder.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N-(2,5-dichloro-3,6-difluoropyridine-4-yl)phthalimide
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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